4-(1-Amino-2-methylpropan-2-YL)oxepan-4-OL
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Overview
Description
4-(1-Amino-2-methylpropan-2-yl)oxepan-4-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of an oxepane ring substituted with an amino group and a hydroxyl group. It is primarily used in research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropan-2-yl)oxepan-4-ol typically involves the reaction of 1-amino-2-methylpropan-2-ol with an appropriate oxepane precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of bulk quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylpropan-2-yl)oxepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted oxepane derivatives.
Scientific Research Applications
4-(1-Amino-2-methylpropan-2-yl)oxepan-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)oxepan-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol: Similar structure but with a different ring size.
1-Amino-2-methylpropan-2-ol: Lacks the oxepane ring, making it less complex
Uniqueness
4-(1-Amino-2-methylpropan-2-yl)oxepan-4-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropan-2-yl)oxepan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-9(2,8-11)10(12)4-3-6-13-7-5-10/h12H,3-8,11H2,1-2H3 |
InChI Key |
HVKDCPYWQKLQST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1(CCCOCC1)O |
Origin of Product |
United States |
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